molecular formula C18H29BrFNOSi B1529044 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine CAS No. 1704065-57-5

1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Cat. No.: B1529044
CAS No.: 1704065-57-5
M. Wt: 402.4 g/mol
InChI Key: OOKMJUFFDCWIKK-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Bromo-5-fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 2-bromo-5-fluorobenzyl bromide under basic conditions.

    Protection of the Hydroxyl Group: The hydroxyl group on the piperidine ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Chemical Biology: It can serve as a probe to study biological pathways and interactions involving piperidine derivatives.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

  • 1-(2-Chloro-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
  • 1-(2-Bromo-5-methylbenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
  • 1-(2-Bromo-5-fluorobenzyl)-4-hydroxypiperidine

Uniqueness: 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine is unique due to the combination of the 2-bromo-5-fluorobenzyl group and the tert-butyldimethylsilyl protected hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BrFNOSi/c1-18(2,3)23(4,5)22-16-8-10-21(11-9-16)13-14-12-15(20)6-7-17(14)19/h6-7,12,16H,8-11,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKMJUFFDCWIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrFNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122872
Record name Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-57-5
Record name Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
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1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
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1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
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1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
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1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
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